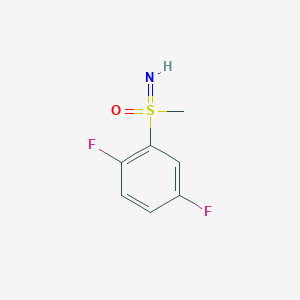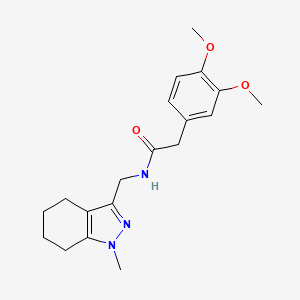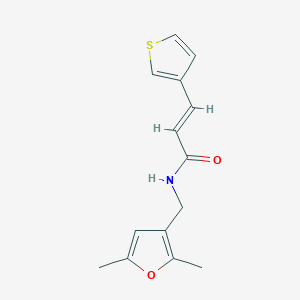![molecular formula C19H22N4O2S B2520635 1-(3,4-dimethylphenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine CAS No. 869074-92-0](/img/structure/B2520635.png)
1-(3,4-dimethylphenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole is a heterocyclic compound that is a common structural component in many natural and synthetic compounds . It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Sulfonyl groups (-SO2-) are common functional groups in organic chemistry, known for their role in forming sulfones and sulfonamides .
Synthesis Analysis
The synthesis of indole derivatives often involves electrophilic substitution reactions . The sulfonyl group can be introduced through various methods, such as the reaction of a sulfonic acid with an appropriate alcohol or amine .Molecular Structure Analysis
The molecular structure of indole derivatives can be quite complex, depending on the substituents attached to the indole and sulfonyl groups . The presence of these groups can significantly influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The sulfonyl group is typically stable under a wide range of reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely, depending on their specific structure . Indole itself is a crystalline solid with a characteristic odor .Scientific Research Applications
Indolylarylsulfones and HIV Inhibition
Indolylarylsulfones are a class of potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. Studies focusing on structure-activity relationship analyses have shown that modifications to the sulfone moiety can significantly improve antiviral profiles, suggesting potential applications in AIDS treatment and related infections (Famiglini & Silvestri, 2018).
Guanidine Derivatives in Therapeutics
Guanidine compounds exhibit a wide spectrum of pharmacological properties, making them suitable for the treatment of various diseases. They serve as therapeutic agents against central nervous system diseases, inflammatory conditions, and as antidiabetic and chemotherapeutic agents. This versatility is due to their chemical and physicochemical properties, highlighting the potential utility of guanidine derivatives in drug development (Sa̧czewski & Balewski, 2009).
Screening Guanidine Derivatives for Therapeutic Applications
Research on guanidine derivatives, including their screening for lead drug candidates, indicates their potential in developing treatments for neurodegenerative diseases, anti-HIV agents, and anti-inflammatory medications. This underscores the importance of guanidine-based compounds in medicinal chemistry and pharmaceutical research (Rauf, Imtiaz-ud-Din, & Badshah, 2014).
Antifungal Applications of Guanidine Compounds
Guanidine-containing antifungal agents have demonstrated efficacy against human-relevant fungal pathogens in both in vitro and in vivo studies. This points to the potential of guanidine derivatives in addressing fungal infections, further expanding their applicability in antimicrobial therapy (Baugh, 2022).
Catalysis and Bioinorganic Chemistry
Guanidine copper complexes have been explored for their structural characteristics and applications in bioinorganic chemistry and catalysis. This highlights the role of guanidine derivatives in facilitating complex biochemical reactions, underscoring their significance beyond pharmacological applications (Bienemann, Hoffmann, & Herres‐Pawlis, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-13-7-8-16(11-14(13)2)26(24,25)23-19(20)21-10-9-15-12-22-18-6-4-3-5-17(15)18/h3-8,11-12,22H,9-10H2,1-2H3,(H3,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTFLMXBFLOYHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(=NCCC2=CNC3=CC=CC=C32)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2520555.png)

![4-Bromo-2-{[(3-isopropylphenyl)amino]methyl}phenol](/img/structure/B2520558.png)



![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea](/img/structure/B2520563.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2520567.png)
![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-4-carboxamide](/img/structure/B2520568.png)

![N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2520571.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2520575.png)